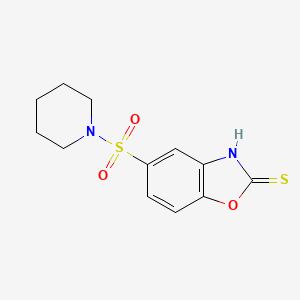

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol

説明

Historical Context and Discovery

The development of benzoxazole-2-thiol derivatives emerged from broader research efforts in heterocyclic chemistry during the late 20th and early 21st centuries. The specific synthesis and characterization of this compound can be traced to methodological advances in sulfonamide chemistry and benzoxazole formation. Early synthetic approaches to benzoxazole-2-thiols typically involved multi-step procedures requiring harsh conditions and specialized reagents, limiting their practical applications in research and industry.

A significant advancement in the field occurred with the development of environmentally benign synthetic methodologies for benzoxazole-2-thiol preparation. Research published in 2017 demonstrated an efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones through cyclization reactions using tetramethylthiuram disulfide in aqueous media. This methodology represented a paradigm shift toward more sustainable synthetic approaches, featuring metal-free and ligand-free conditions while achieving excellent yields and broad substrate scope. The development of such methods provided the foundation for accessing complex substituted benzoxazole-2-thiols, including the piperidine sulfonyl derivative under investigation.

The historical progression of synthetic methodologies continued with the introduction of ionic liquid catalysis and oxidative amination approaches. In 2017, researchers developed facile, green, and efficient methods for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquids as catalysts. These developments contributed to the growing toolkit of synthetic methods available for preparing substituted benzoxazole derivatives, including those with complex sulfonamide substituents. The cumulative effect of these methodological advances has been the establishment of reliable, scalable synthetic routes to compounds such as this compound.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting the compound's versatile structural features and reactivity profile. In synthetic chemistry, the compound serves as both a target molecule for methodological development and an intermediate for accessing more complex heterocyclic structures. The presence of multiple functional groups within a single molecule provides researchers with opportunities to explore selective functionalization strategies and develop new synthetic transformations.

Recent advances in benzoxazole synthesis have highlighted the importance of 2-aminophenol derivatives as key starting materials. Comprehensive reviews of synthetic strategies published in 2023 detailed numerous methodological approaches for benzoxazole formation, including nanocatalyzed protocols and environmentally friendly procedures. Among these methods, the strategy developed by Agashe and colleagues was identified as highly efficient, utilizing copper-based catalysts in dimethyl sulfoxide at room temperature to achieve yields ranging from 70 to 95 percent for various 2-substituted benzoxazoles. These methodological developments have direct relevance to the synthesis of complex derivatives such as this compound.

The compound's structural features make it particularly valuable for studying heterocyclic chemistry and sulfonamide functionalization. The benzoxazole core provides a stable aromatic framework that can undergo various substitution reactions, while the sulfonamide group offers opportunities for nucleophilic substitution and oxidation-reduction chemistry. The thiol functionality adds another dimension of reactivity, enabling disulfide formation and metal coordination reactions. This combination of reactive sites within a single molecule has made this compound an attractive target for researchers investigating multi-functional heterocyclic compounds.

| Synthetic Method | Conditions | Yield Range | Key Features |

|---|---|---|---|

| Tetramethylthiuram disulfide cyclization | Aqueous media, ambient temperature | 85-95% | Metal-free, environmentally benign |

| Copper-catalyzed condensation | Dimethyl sulfoxide, room temperature | 70-95% | High atom economy, short reaction time |

| Ionic liquid catalysis | Room temperature, 7 hours | 85-95% | Reusable catalyst, mild conditions |

| Titanium dioxide-zirconium dioxide catalysis | Acetonitrile, 60°C, 15-25 minutes | 83-93% | Green catalyst, rapid reaction |

Overview of Current Research Perspectives

Contemporary research perspectives on this compound encompass several interconnected areas of investigation, ranging from fundamental synthetic methodology to advanced materials applications. Current research efforts are particularly focused on developing more efficient and selective synthetic routes, understanding structure-activity relationships, and exploring novel applications in various chemical systems.

One prominent area of current research involves asymmetric synthetic approaches to benzoxazole derivatives. Recent work published in 2024 demonstrated asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole derivatives using various heteroaromatic thiols. This research utilized advanced catalytic systems, including vanadyl catalysts, to achieve high enantioselectivities ranging from 85 to 94 percent for various substituted styrene substrates. The development of such asymmetric methodologies has important implications for accessing optically pure forms of compounds like this compound, which could be valuable for structure-activity relationship studies and applications requiring specific stereochemical configurations.

Current research also emphasizes the development of one-pot synthetic procedures and molecular modeling studies. Work published in 2022 described one-pot synthesis approaches for spiro-oxindole derivatives containing piperidine and morpholine sulfonyl groups. These studies combined synthetic methodology development with computational analysis to understand reaction mechanisms and optimize synthetic conditions. The integration of experimental and theoretical approaches represents a modern trend in heterocyclic chemistry research, providing deeper insights into reaction pathways and enabling more rational synthetic design.

The applications perspective for this compound continues to expand as researchers explore its utility in diverse chemical contexts. The compound has found applications in fluorescent probe development, where its structural features enable selective interactions with biological targets. Additionally, research has demonstrated its potential in photovoltaic device applications, contributing to the development of organic solar cells with enhanced efficiency. The antioxidant properties of the compound have also attracted attention for pharmaceutical and cosmetic applications, while its ability to serve as a reagent for metal ion detection has implications for analytical chemistry and environmental monitoring.

| Research Area | Current Focus | Key Developments | Future Directions |

|---|---|---|---|

| Asymmetric Synthesis | Enantioselective catalysis | 85-94% enantioselectivity achieved | Improved catalyst design |

| One-pot Methodologies | Reaction efficiency | Multi-component procedures developed | Expanded substrate scope |

| Materials Applications | Functional materials | Polymer incorporation demonstrated | Advanced material properties |

| Analytical Applications | Detection methods | Metal ion sensing protocols | Enhanced selectivity |

特性

IUPAC Name |

5-piperidin-1-ylsulfonyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c15-19(16,14-6-2-1-3-7-14)9-4-5-11-10(8-9)13-12(18)17-11/h4-5,8H,1-3,6-7H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREGMSDBKOWQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368676 | |

| Record name | 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26196-35-0 | |

| Record name | 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol typically involves the following steps:

Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid.

Cyclization to Form Benzoxazole: The piperidine-1-sulfonyl chloride is then reacted with 2-aminothiophenol under basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Nucleophiles: Amines, alcohols.

Cyclization Agents: Strong bases like sodium hydride.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.

科学的研究の応用

Chemistry

Catalysis: Used as a ligand in transition metal catalysis.

Material Science: Incorporated into polymers to enhance their properties.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonyl group.

Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine

Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

作用機序

The mechanism of action of 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes.

類似化合物との比較

Structural Analogs and Key Differences

The most structurally analogous compound identified is (S)-5-(Piperidine-1-sulfonyl)-isoquinoline (CAS 936233-05-5), which shares the piperidine sulfonyl substituent but replaces the benzoxazole-thiol core with an isoquinoline system. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Implications

- The thiol group further adds redox activity. Isoquinoline: The fused aromatic system of isoquinoline may confer stronger π-π stacking interactions, favoring intercalation or enzyme inhibition .

- Sulfonyl Group: Both compounds share the piperidine sulfonyl moiety, which improves water solubility and metabolic stability compared to non-sulfonylated analogs.

- Thiol vs. Absence of Thiol: The thiol group in this compound introduces unique reactivity, such as susceptibility to oxidation (forming disulfides) or conjugation with electrophiles. This contrasts with the isoquinoline analog, which lacks this functional handle.

生物活性

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzoxazole core with a piperidine sulfonyl group and a thiol group, which contribute to its unique reactivity and biological properties. The sulfonyl group is known for its ability to form strong interactions with enzymes, while the thiol group can participate in redox reactions.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group interacts with the active sites of specific enzymes, inhibiting their activity. This makes the compound a candidate for drug development targeting enzyme-related diseases.

- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties, suggesting potential use in developing new antibiotics.

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Biological Activity Overview

Antimicrobial Studies

Research has demonstrated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines (DAN-G, A-427, LCLC-103H), this compound demonstrated significant antiproliferative activity. Flow cytometric analysis indicated that treatment with this compound resulted in early and late apoptosis in treated cells. The IC50 values varied among different cell lines, indicating selective potency .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoxazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole | Contains both sulfonyl and thiol groups; strong enzyme inhibitor | Antimicrobial, cytotoxic |

| 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole | Lacks thiol group; reduced reactivity | Limited enzyme inhibition |

| 1,3-Benzoxazole-2-thiol | Lacks piperidine sulfonyl group; less effective | Moderate antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。